molecular formula C17H20N4 B1666399 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 848591-89-9

2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No. B1666399
M. Wt: 280.37 g/mol
InChI Key: GTMRUYCIJSNXGB-UHFFFAOYSA-N
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Description

“2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole” is a chemical compound with the CAS Number: 848591-89-9 . It has a molecular weight of 280.37 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole . The InChI code for this compound is 1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3 .


Physical And Chemical Properties Analysis

This compound is stored in dry conditions at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole and its variants have been synthesized and structurally analyzed in various studies. A study by Ohnmacht et al. (1983) elaborates on the synthesis of similar compounds and their carbon-13 NMR study, providing insights into systematic effects on the shifts for the bicyclic ring systems caused by mono and disubstituted products (Ohnmacht et al., 1983).

Chemical Reactions and Properties

  • The molecule has been involved in studies focusing on chemical reactions and properties. For instance, Wiest et al. (2016) investigated the use of pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, a study that can provide insights into the reactivity of such pyrrole derivatives (Wiest et al., 2016).

Biological Activities

  • Research by Contreras et al. (2001) delves into the design, synthesis, and structure-activity relationships of pyridazine analogues, which are AChE inhibitors. This study's insights could be relevant to understanding the biological activities of similar compounds (Contreras et al., 2001).

Materials Science Applications

  • In the field of materials science, Hu et al. (2015) conducted a study on an n-type conjugated polyelectrolyte involving pyrrolo[3,4-c]pyrrole for applications in polymer solar cells. This research highlights the potential use of such compounds in advanced material applications (Hu et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H320, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRUYCIJSNXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Ghiron, SN Haydar, S Aschmies… - Journal of medicinal …, 2010 - ACS Publications
Alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonists are promising therapeutic candidates for the treatment of cognitive impairment. We report a series of novel, potent small …
Number of citations: 36 pubs.acs.org
J Toyohara, K Hashimoto - The open medicinal chemistry journal, 2010 - ncbi.nlm.nih.gov
Accumulating evidence suggests that α7 nicotinic receptors (α7 nAChRs), a subtype of nAChRs, play a role in the pathophysiology of neuropsychiatric diseases, including …
Number of citations: 152 www.ncbi.nlm.nih.gov
J Dunlop, T Lock, B Jow, F Sitzia, S Grauer… - … of Pharmacology and …, 2009 - ASPET
The α7 nicotinic acetylcholine receptor (nAChR) has been implicated in Alzheimer's disease and schizophrenia, leading to efforts targeted toward discovering agonists and positive …
Number of citations: 96 jpet.aspetjournals.org
C Beinat - 2014 - ses.library.usyd.edu.au
The homomeric α7 nAChR is a ligand gated ion channel found throughout the CNS and PNS and is one of the most commonly expressed nicotinic receptors in the human brain. The α7 …
Number of citations: 3 ses.library.usyd.edu.au
AR Kulkarni - 2016 - scholar.archive.org
This thesis work encompasses the design, synthesis, and profiling of novel ligands (modulators) binding to an important molecular target, α7 nicotinic acetylcholine receptor (nAChR), …
Number of citations: 0 scholar.archive.org
J Toyohara, M Sakata, K Ishiwata - Imaging of the Human Brain in Health …, 2014 - Elsevier
The neurotransmitter acetylcholine (ACh) is widely distributed within the central nervous system (CNS) and is involved in a number of important processes, including roles in sensory …
Number of citations: 5 www.sciencedirect.com

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